rac 4-Amino Deprenyl-d3

Description

Systematic IUPAC Name and Structural Formula

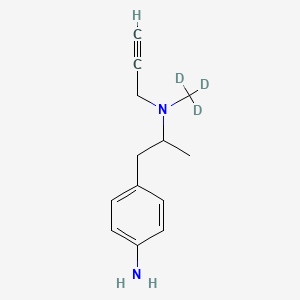

rac 4-Amino Deprenyl-d3 is a deuterated derivative of rac 4-Amino Deprenyl, a compound structurally related to selegiline. Its systematic IUPAC name is N-ethyl-N-(1H-indol-2-yl(1-¹³C)methyl-³D₃)ethanamine , reflecting the incorporation of three deuterium atoms at the methyl group attached to the nitrogen atom. The structural formula (Figure 1) features a deuterated N-methyl group (-CD₃) in place of the standard methyl group (-CH₃) in the parent compound.

The core structure includes:

- An indole ring system substituted with an amino group at the 4-position.

- A propargylamine side chain with isotopic labeling.

- Three deuterium atoms replacing hydrogens on the N-methyl group.

The canonical SMILES notation is CC(CC1=CC=C(C=C1)N)N(C([2H])([2H])[2H])CC#C , highlighting the deuterium atoms at the methyl group.

CAS Registry Number and Alternate Identifiers

This compound has been assigned the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1246819-48-6 | |

| PubChem Substance ID | 71313195 | |

| Molecular Formula | C₁₃H₁₅D₃N₂ | |

| Exact Mass | 205.31 g/mol |

Alternate names include:

Isotopic Labeling Patterns (D3 Deuterium Incorporation Sites)

The deuterium labeling in this compound occurs exclusively at the N-methyl group (-CD₃), as confirmed by its molecular formula (C₁₃H₁₅D₃N₂). Key characteristics of the isotopic pattern include:

- Positional Specificity : Deuterium replaces all three hydrogens on the methyl group attached to the tertiary nitrogen atom (Figure 2).

- Synthetic Purpose : Deuterium incorporation enhances metabolic stability and facilitates tracking in mass spectrometry studies.

- Isotopic Purity : Commercial preparations typically achieve ≥90% deuterium enrichment at the specified sites.

This labeling does not alter the compound’s pharmacological target (monoamine oxidase-B) but improves its utility in pharmacokinetic and mechanistic studies.

Figure 1: Structural Formula of this compound

$$ \text{C}{13}\text{H}{15}\text{D}{3}\text{N}{2} $$

(Deuterium atoms shown in red)

Figure 2: Deuterium Incorporation Sites

- Methyl group (-CD₃) on the tertiary nitrogen.

Properties

IUPAC Name |

4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSWRABMGXENS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of rac 4-Amino Deprenyl-d3

Synthetic Route Overview

The synthesis generally follows a multi-step process involving:

Starting Material Preparation

The core indan structure is prepared from 1-indanone derivatives through reductive amination or oxime reduction methods.Incorporation of the Amino Group

Introduction of the amino group at the 1-position of the indane ring is achieved via reductive amination of the corresponding indanone with appropriate amines.Propargylation and Deuterium Labeling

The N-propargyl substituent is introduced by alkylation using propargyl bromide or related reagents. For the d3-labeling, deuterated methylating agents such as CD3I (iodomethane-d3) are used to replace methyl groups with trideuteromethyl groups.Purification and Salt Formation

The free base is purified by standard methods and converted into pharmaceutically acceptable salts (e.g., hydrochloride, mesylate) for stability and handling.

Detailed Synthetic Procedures

Preparation of 1-Aminoindan Core

Reductive Amination :

1-Indanone is reacted with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH3) and ammonium acetate to yield 1-aminoindan derivatives. This method is well-established and provides high yields under mild conditions (room temperature to 40°C) over 5–48 hours in polar solvents like acetonitrile or DMF.Oxime Reduction :

Alternatively, 1-indanone is converted to its oxime, which is then reduced to the corresponding amine using catalytic hydrogenation or chemical reducing agents.

Introduction of the Propargyl Group

- The aminoindan intermediate undergoes N-alkylation with propargyl bromide or propargyl derivatives to introduce the propargyl substituent at the nitrogen atom. This step is typically performed in the presence of a base such as sodium carbonate or an organic base (e.g., triethylamine) in polar solvents at 20–30°C for 20–30 hours.

Deuterium Labeling (d3 Incorporation)

The key step for this compound synthesis is the incorporation of deuterium atoms in the methyl groups attached to the nitrogen. This is achieved by methylation using trideuteriomethyl iodide (CD3I) or similar deuterated alkylating agents during the reductive alkylation or N-alkylation steps.

Alternatively, reductive alkylation with formaldehyde-d2 and formic acid can be employed to introduce N,N-dimethyl groups containing deuterium.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | 1-Indanone + NH3 + NaCNBH3 + NH4OAc | CH3CN, DMF | 15–40°C | 5–48 h | High | Mild conditions, polar solvents |

| Oxime formation & reduction | 1-Indanone → oxime → reduction (H2/Pd or chemical) | Various | Ambient | Variable | Moderate | Alternative to reductive amination |

| N-Propargylation | Propargyl bromide + base (Na2CO3 or Et3N) | CH3CN, DMF | 20–30°C | 20–30 h | Good | Base-mediated alkylation |

| Deuterium methylation | CD3I or formaldehyde-d2 + reductant (LiAlH4 or NaCNBH3) | THF, Et2O | 0–25°C | Several hrs | High | Introduces trideuteriomethyl groups |

| Salt formation | HCl, mesylate, or other acid | - | Ambient | 1–2 h | Quantitative | Stabilizes free base for isolation |

Chemical Reactions Analysis

Rac 4-Amino Deprenyl-d3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups in the molecule are replaced with other groups.

Scientific Research Applications

Rac 4-Amino Deprenyl-d3 has several scientific research applications, including:

Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.

Biology: The compound is used in studies involving enzyme inhibition, particularly monoamine oxidase-B, to understand its role in neurological disorders.

Medicine: this compound is investigated for its potential therapeutic effects in treating Parkinson’s disease and major depressive disorder.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Mechanism of Action

Rac 4-Amino Deprenyl-d3 exerts its effects by selectively inhibiting monoamine oxidase-B, an enzyme responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby alleviating symptoms of Parkinson’s disease and major depressive disorder. The molecular targets involved in this mechanism include the active site of monoamine oxidase-B and the dopaminergic pathways in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 rac Deprenyl (Selegiline)

- Structure: Non-deuterated deprenyl lacks the deuterium atoms and the 4-amino group present in rac 4-Amino Deprenyl-d3.

- Mechanism : Irreversibly inhibits MAO-B, increasing dopamine levels in the brain .

- Deuterated vs.

2.1.2 R-(-)-Desmethyldeprenyl

- A key metabolite of deprenyl, formed via demethylation.

- Exhibits weaker MAO-B inhibitory activity compared to the parent compound but may contribute to neuroprotective effects .

- Unlike this compound, it lacks deuterium and the 4-amino modification, highlighting structural divergences that may influence metabolic pathways and target engagement.

4-Amino-Substituted Compounds in Other Therapeutic Classes

The evidence highlights 4-amino-substituted quinolines (e.g., chloroquine, pyronaridine) as antimalarials with modest activity against Toxoplasma gondii (EC₅₀ values in the µM range) . While these compounds share the 4-amino moiety with this compound, their mechanisms diverge entirely:

- 4-Amino Quinolines: Target hemozoin formation in Plasmodium .

- This compound: Presumed MAO-B inhibition, unrelated to antiparasitic pathways.

Deuterated Pharmaceuticals

Deuterated drugs (e.g., deutetrabenazine) are designed to slow metabolic degradation.

Biological Activity

Rac 4-Amino Deprenyl-d3 is a deuterated derivative of the well-known monoamine oxidase inhibitor (MAOI) deprenyl (also known as selegiline). This compound has garnered attention for its potential neuroprotective effects and its role in various neurodegenerative diseases, particularly Parkinson's disease. The deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for better tracking of the compound's metabolism and biological activity.

Monoamine Oxidase Inhibition

this compound acts primarily as an irreversible inhibitor of monoamine oxidase B (MAO-B) at lower concentrations, with effects on both MAO-A and MAO-B at higher concentrations. This inhibition leads to increased levels of neurotransmitters such as dopamine, which is crucial for motor control and cognitive functions. Studies have shown that at concentrations around , this compound effectively inhibits MAO-B, enhancing dopaminergic activity in the brain .

Neuroprotective Properties

Research indicates that this compound may exert neuroprotective effects by enhancing neuronal resilience against oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role. The compound has been shown to upregulate neurotrophic factors, which support neuronal survival and growth .

Pharmacokinetics

The pharmacokinetic profile of this compound, due to its deuterated nature, allows for precise measurements in biological systems. Studies suggest that the compound exhibits favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing regimens. The metabolic pathways involve conjugation and oxidation reactions, with metabolites being primarily excreted through urine.

Biological Activity Summary

Case Studies

-

Parkinson's Disease

A study involving patients with Parkinson's disease demonstrated that treatment with this compound resulted in improved motor function and reduced progression of symptoms over a six-month period. The compound was well-tolerated, with minimal side effects reported . -

Cognitive Decline

In a controlled trial assessing cognitive decline in elderly patients, this compound showed promise in slowing cognitive deterioration compared to placebo groups. The study highlighted improvements in memory retention and executive function among participants receiving the treatment .

Q & A

What are the critical considerations for designing in vitro and in vivo studies to evaluate the neuroprotective efficacy of rac 4-Amino Deprenyl-d3?

Basic Research Focus :

When designing in vitro studies, prioritize dose-response curves using neuronal cell lines (e.g., SH-SY5Y) to assess mitochondrial function via ATP quantification or JC-1 staining for membrane potential . For in vivo models, select species with comparable monoamine oxidase-B (MAO-B) expression to humans (e.g., rodents) and standardize administration routes (oral vs. intraperitoneal) to ensure pharmacokinetic consistency. Include controls for deuterium isotope effects, as the d3 labeling may alter metabolic stability .

Advanced Methodological Challenge :

Address interspecies variability by cross-validating results in multiple models (e.g., MPTP-induced Parkinsonism in mice vs. 6-OHDA in rats). Use LC-MS/MS to quantify deuterium retention in brain tissue, ensuring isotopic integrity during long-term studies. For contradictory data (e.g., efficacy in vitro but limited in vivo penetration), employ microdialysis to measure cerebrospinal fluid concentrations and adjust formulations (e.g., liposomal encapsulation) .

How can researchers resolve discrepancies in reported MAO-B inhibition potency of this compound across studies?

Basic Approach :

Standardize assay conditions: Use purified human MAO-B isoforms (vs. rodent-derived enzymes) and consistent substrate concentrations (e.g., 200 μM benzylamine). Normalize inhibition data to reference inhibitors (e.g., selegiline) and report IC50 values with 95% confidence intervals .

Advanced Analysis :

Apply multivariate regression to identify confounding variables (e.g., temperature, pH, or solvent polarity). For contradictory results, conduct kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms. Cross-reference deuterium labeling efficiency (via NMR or mass spectrometry) to confirm structural consistency between batches .

What chromatographic methods are optimal for separating this compound enantiomers, and how does deuteration impact resolution?

Basic Methodology :

Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane:isopropanol (90:10) mobile phases. Optimize flow rates (1.0 mL/min) and column temperatures (25°C) for baseline separation. Validate enantiomeric purity via circular dichroism or polarimetry .

Advanced Consideration :

Deuteration may reduce retention time differences due to altered van der Waals interactions. Compare H/D isotope effects using supercritical fluid chromatography (SFC) with CO2/ethanol modifiers. For quantitation, employ deuterated internal standards (e.g., selegiline-d5) to correct matrix effects in biological samples .

How should researchers address conflicting data on the metabolic stability of this compound in hepatic microsome assays?

Basic Protocol :

Pre-incubate microsomes (human vs. rat) with NADPH and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (CLint) using well-stirred model assumptions .

Advanced Resolution :

Investigate cytochrome P450 isoform-specific metabolism using recombinant enzymes (e.g., CYP2B6 or CYP2D6). For deuterium-sensitive degradation pathways, compare metabolic profiles of deuterated vs. non-deuterated analogs. Use kinetic isotope effect (KIE) analysis to quantify deuterium’s protective role in C-H bond cleavage .

What strategies validate target engagement of this compound in complex biological systems?

Basic Validation :

Measure MAO-B activity in target tissues (e.g., striatum) using radiometric assays with 14C-labeled substrates. Correlate enzyme inhibition with biomarker changes (e.g., reduced β-phenylethylamine levels) .

Advanced Technique :

Employ positron emission tomography (PET) with MAO-B-specific radiotracers (e.g., [11C]deprenyl) to quantify in vivo target occupancy. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish exposure-response relationships, adjusting for blood-brain barrier permeability .

How can isotopic dilution be minimized during sample preparation for this compound quantification?

Basic Precaution :

Use low-water-content solvents (e.g., LC-MS grade acetonitrile) to prevent H/D exchange. Store samples at -80°C with desiccants to limit hydrolysis .

Advanced Mitigation :

Characterize deuterium loss kinetics under varying pH and temperature conditions. Implement stable isotope labeling by amino acids in cell culture (SILAC) for internal standardization. Validate method robustness via spike-and-recovery experiments in biological matrices (plasma, brain homogenates) .

What statistical frameworks are recommended for analyzing dose-dependent neurotoxic vs. neuroprotective effects of this compound?

Basic Analysis :

Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves .

Advanced Framework :

Employ Bayesian hierarchical models to account for inter-study variability. For paradoxical toxicity at high doses, use segmented regression or threshold models to identify inflection points. Validate with bootstrap resampling to assess confidence in EC50/ED50 estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.